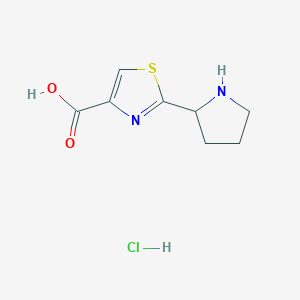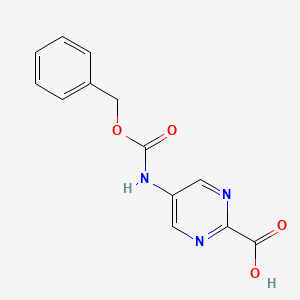
5-(((Benzyloxy)carbonyl)amino)pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((Benzyloxy)carbonyl)amino)pyrimidine-2-carboxylic acid: is a chemical compound with the molecular formula C13H11N3O4 and a molecular weight of 273.24 g/mol . It is a pyrimidine derivative with a carboxylic acid group and a benzyloxycarbonyl (Cbz) protecting group attached to the amino group.
Métodos De Preparación
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One common approach is as follows:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This step prevents unwanted reactions during subsequent transformations.
Pyrimidine Ring Formation: The pyrimidine ring is constructed through cyclization reactions. Various synthetic routes exist, including condensation reactions between appropriate precursors.
Carboxylation: The carboxylic acid group is introduced using carboxylation reactions. This can be achieved by treating the intermediate compound with a carboxylating agent.
Deprotection: Finally, the benzyloxycarbonyl group is removed to yield the target compound.
Industrial Production Methods:
While industrial-scale production methods may vary, the principles remain consistent. Large-scale synthesis typically involves efficient and cost-effective processes to achieve high yields.
Análisis De Reacciones Químicas
5-(((Benzyloxy)carbonyl)amino)pyrimidine-2-carboxylic acid: can undergo various reactions:
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation/Reduction: The compound may undergo oxidation or reduction reactions.
Common reagents and conditions depend on the specific reaction type. Major products include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.
Biochemistry: It may serve as a building block for peptide synthesis.
Chemical Biology: Scientists use it as a probe or precursor in biological studies.
Mecanismo De Acción
The exact mechanism of action for 5-(((Benzyloxy)carbonyl)amino)pyrimidine-2-carboxylic acid depends on its specific context. It may interact with molecular targets or participate in metabolic pathways.
Comparación Con Compuestos Similares
and (5-{[(Benzyloxy)carbonyl]amino}-6-oxo-2-phenyl-1(6H)-pyrimidinyl)acetic acid . These compounds share structural similarities but have distinct functional groups.
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications
Propiedades
Fórmula molecular |
C13H11N3O4 |
|---|---|
Peso molecular |
273.24 g/mol |
Nombre IUPAC |
5-(phenylmethoxycarbonylamino)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C13H11N3O4/c17-12(18)11-14-6-10(7-15-11)16-13(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,19)(H,17,18) |
Clave InChI |
ATMKAIWOCRLTLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=CN=C(N=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



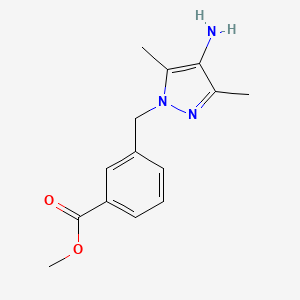
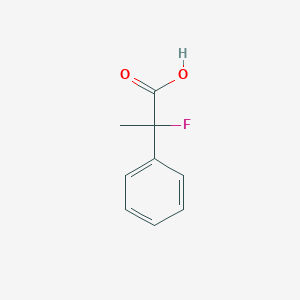
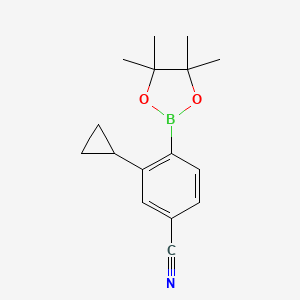


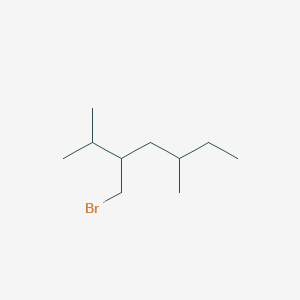
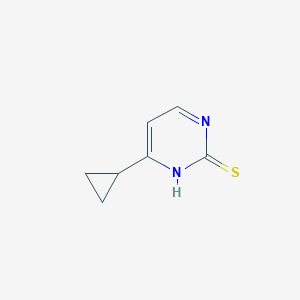
![2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride](/img/structure/B13512355.png)
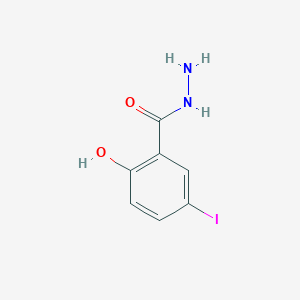
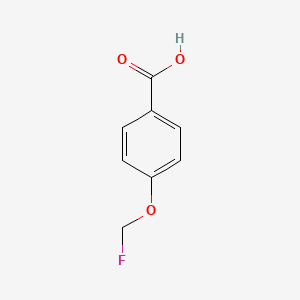
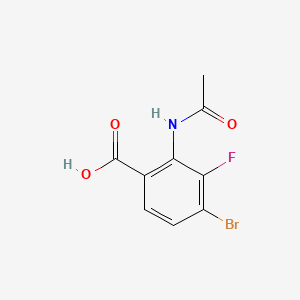
![Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate](/img/structure/B13512375.png)
